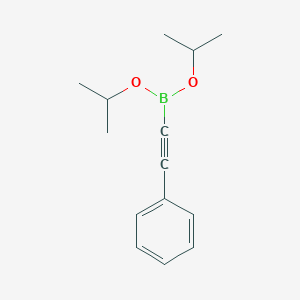

2-苯乙炔基-1-硼酸二异丙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

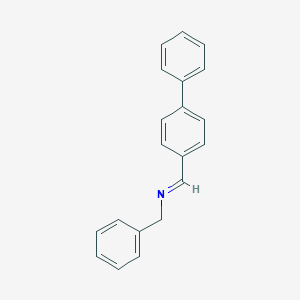

“2-Phenylacetylene-1-boronic acid diisopropyl ester” is a boronic acid derivative that is commonly used as a chemical intermediate in the synthesis of various organic compounds . It is also a useful reactant for the synthesis of glycoconjugates with minimal protecting groups .

Synthesis Analysis

The synthesis of “2-Phenylacetylene-1-boronic acid diisopropyl ester” can be achieved through the transesterification reaction of diol moieties in the macromolecules and the cross-linker’s boronate groups .

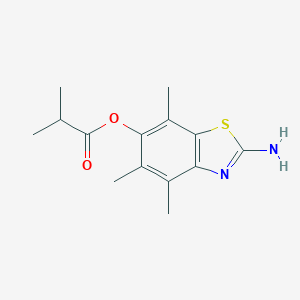

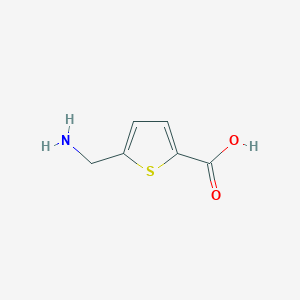

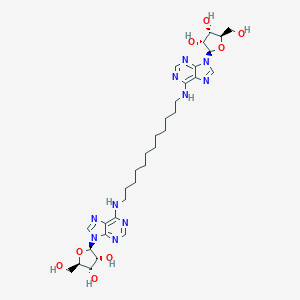

Molecular Structure Analysis

The molecular formula of “2-Phenylacetylene-1-boronic acid diisopropyl ester” is C14H19BO2 . Its InChI code is 1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 .

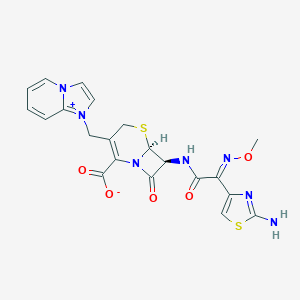

Chemical Reactions Analysis

Boronic acids, such as “2-Phenylacetylene-1-boronic acid diisopropyl ester”, have been utilized for the synthesis of vitrimers . They are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins .

Physical And Chemical Properties Analysis

The molecular weight of “2-Phenylacetylene-1-boronic acid diisopropyl ester” is 230.11 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 6 and a topological polar surface area of 18.5 Ų .

科学研究应用

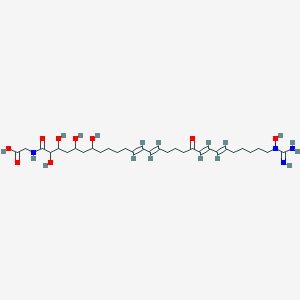

Synthesis of Glycoconjugates

“2-Phenylacetylene-1-boronic acid diisopropyl ester” is a useful reactant for the synthesis of glycoconjugates with minimal protecting groups . Glycoconjugates are molecules that result from the covalent attachment of a carbohydrate to another molecule, which can be a protein, lipid, or another carbohydrate. They play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition.

作用机制

Result of Action

It is known to be a useful reactant for the synthesis of glycoconjugates with minimal protecting groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Phenylacetylene-1-boronic acid diisopropyl ester . .

属性

IUPAC Name |

2-phenylethynyl-di(propan-2-yloxy)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-12(2)16-15(17-13(3)4)11-10-14-8-6-5-7-9-14/h5-9,12-13H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUSGOPAKRSLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C#CC1=CC=CC=C1)(OC(C)C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448870 |

Source

|

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121021-26-9 |

Source

|

| Record name | Dipropan-2-yl (phenylethynyl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

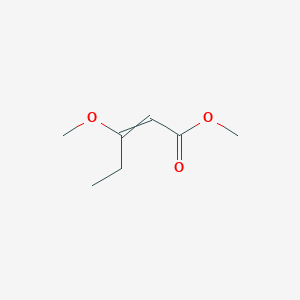

![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)